Product packaging for 3-Bromo-6-methoxy-2-methylbenzoic acid(Cat. No.:CAS No. 220901-25-7)

3-Bromo-6-methoxy-2-methylbenzoic acid

Cat. No.: B1272264
CAS No.: 220901-25-7
M. Wt: 245.07 g/mol
InChI Key: PZXLGCIJEFUSLH-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2-methylbenzoic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B1272264 3-Bromo-6-methoxy-2-methylbenzoic acid CAS No. 220901-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-methoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXLGCIJEFUSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904722
Record name 3-Bromo-6-methoxy-2-methylbenzoic acid
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Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220901-25-7
Record name 3-Bromo-6-methoxy-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220901-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methoxy-2-methylbenzoic acid
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Record name 3-Bromo-6-methoxy-2-methylbenzoic acid
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Record name 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Context and Systematic Nomenclature of Substituted Benzoic Acids

Substituted benzoic acids are a class of organic compounds derived from the parent molecule, benzoic acid. Benzoic acid consists of a benzene (B151609) ring attached to a carboxyl functional group (-COOH). The chemical reactivity and physical properties of the molecule can be precisely tuned by adding various functional groups to the benzene ring. These modifications are fundamental to the design of new molecules in fields such as medicinal chemistry and materials science. google.com

The systematic nomenclature of these compounds, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides a clear and unambiguous description of their molecular structure. For 3-Bromo-6-methoxy-2-methylbenzoic acid, the name is deconstructed as follows:

Benzoic acid: This is the core structure.

2-methyl: A methyl group (-CH₃) is attached to the second carbon atom of the benzene ring, relative to the carboxyl group.

3-Bromo: A bromine atom (-Br) is located at the third carbon position.

6-methoxy: A methoxy (B1213986) group (-OCH₃) is attached to the sixth carbon position.

This specific arrangement of substituents gives the molecule a unique set of electronic and steric properties that are crucial for its function in chemical synthesis.

Key Chemical Properties Below is an interactive table summarizing the fundamental properties of this compound.

PropertyValueSource(s)
CAS Number 220901-25-7 nih.gov
Molecular Formula C₉H₉BrO₃ nih.gov
Molecular Weight 245.07 g/mol nih.gov
IUPAC Name This compound nih.gov
Synonyms 2-Methyl-3-bromo-6-methoxybenzoic acid nih.gov

Strategic Significance As a Versatile Synthetic Intermediate and Precursor Molecule

The strategic value of 3-Bromo-6-methoxy-2-methylbenzoic acid lies in its nature as a multi-functional synthetic intermediate. The presence of three distinct types of functional groups—a carboxylic acid, a bromine atom, and an electron-rich substituted aromatic ring—makes it a highly versatile building block for organic synthesis.

The Carboxylic Acid Group: This functional group is a cornerstone of organic synthesis, readily undergoing reactions such as esterification, amidation, and conversion to an acyl chloride. This allows for the straightforward attachment of the benzoic acid core to other molecular fragments, a common strategy in the assembly of complex target molecules.

The Bromo Substituent: The bromine atom on the aromatic ring is particularly significant for its ability to participate in a wide range of metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Heck, and Buchwald-Hartwig couplings utilize such aryl halides to form new carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the sophisticated molecular architectures often found in pharmaceuticals.

The Polysubstituted Ring: The defined placement of the methyl and methoxy (B1213986) groups provides steric and electronic direction for subsequent reactions, while also contributing to the final three-dimensional shape and properties of the target molecule. In medicinal chemistry, such precisely substituted aromatic scaffolds are often crucial for achieving high-potency and selective binding to biological targets. nih.govrsc.org

While detailed, peer-reviewed studies on this specific molecule are limited, its availability from commercial suppliers and its appearance in patent literature underscore its utility as a key intermediate in the synthesis of proprietary compounds, likely within the pharmaceutical and agrochemical industries. nih.gov

Current Research Trajectories and Identification of Key Knowledge Gaps

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed based on the functional groups present.

The primary disconnections involve the carbon-halogen, carbon-carbon, and carbon-oxygen bonds associated with the main functional groups:

C-Br Bond Disconnection : The most straightforward disconnection is the removal of the bromine atom via a functional group interconversion (FGI). This leads to the precursor 6-methoxy-2-methylbenzoic acid . The forward reaction would involve a regioselective electrophilic bromination.

C-COOH Bond Disconnection : The carboxylic acid group can be disconnected, suggesting a precursor such as 2-bromo-5-methoxy-toluene . The introduction of the carboxyl group in the forward synthesis could be achieved through methods like carboxylation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) with carbon dioxide.

C-O (Methoxy) Bond Disconnection : Disconnecting the methyl group from the ether linkage points to 3-bromo-6-hydroxy-2-methylbenzoic acid as a key intermediate. The forward synthesis would involve a methylation reaction, such as a Williamson ether synthesis.

These approaches highlight the strategic importance of selecting the appropriate starting materials and the sequence of reactions to control the placement of substituents on the aromatic ring.

Key Precursors in Retrosynthesis Corresponding Forward Reaction
6-methoxy-2-methylbenzoic acidRegioselective Bromination
2-bromo-5-methoxy-tolueneCarboxylation
3-bromo-6-hydroxy-2-methylbenzoic acidMethylation (Etherification)

Direct Synthetic Routes and Precursor Utilization

The forward synthesis of this compound can be accomplished through various pathways, each relying on the strategic manipulation of functional groups and control of reaction conditions.

A common and efficient method for preparing carboxylic acids is the oxidation of their corresponding aldehydes. In this context, 3-bromo-6-methoxy-2-methylbenzaldehyde would serve as the immediate precursor. The synthesis of substituted benzaldehydes can be achieved through various methods, including the bromination of a methoxy-substituted benzaldehyde. For instance, the bromination of 2,3-dimethoxybenzaldehyde (B126229) using N-bromosuccinimide (NBS) is a known transformation that yields a bromo-dimethoxybenzaldehyde. scielo.br

Once the aldehyde precursor is obtained, it can be oxidized to the target carboxylic acid. Strong oxidizing agents are typically employed for this conversion. The reaction involves the conversion of the aldehyde's C-H bond into a C-O bond.

Oxidizing Agent Typical Conditions
Potassium Permanganate (B83412) (KMnO₄)Basic or acidic solution, heating
Chromic Acid (H₂CrO₄)Generated in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄
Tollens' Reagent [Ag(NH₃)₂]⁺Mild conditions, useful for compounds sensitive to strong oxidants
Jones Reagent (CrO₃ in acetone/H₂SO₄)Strong oxidation, typically at room temperature

Strong oxidizing agents can also convert methyl groups on an aromatic ring directly into carboxylic acids, a method used in the synthesis of some benzoic acid derivatives. ncert.nic.in

Achieving the correct substitution pattern on the benzene (B151609) ring is a significant challenge in the synthesis of this compound. The regiochemical outcome of electrophilic bromination is dictated by the directing effects of the substituents already present.

Methoxy (B1213986) Group (-OCH₃) : A powerful activating group and an ortho, para-director. wikipedia.org

Methyl Group (-CH₃) : An activating group and an ortho, para-director.

Carboxylic Acid Group (-COOH) : A deactivating group and a meta-director.

Given these effects, direct bromination of 6-methoxy-2-methylbenzoic acid would likely lead to substitution at the C5 position, which is para to the methyl group and ortho to the powerful methoxy director. To achieve bromination at the C3 position, alternative strategies are required. One advanced method involves palladium-catalyzed C-H activation, which can direct bromination to the meta position of certain directing groups, overcoming the natural ortho/para selectivity of electron-rich systems like anilines and some benzoic acid derivatives. rsc.org Such modern catalytic methods provide pathways to isomers that are difficult to access through traditional electrophilic substitution.

Nucleophilic Aromatic Substitution : This method involves the displacement of a leaving group, typically a halide, by a methoxide (B1231860) nucleophile (e.g., sodium methoxide). This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. Patents describe the synthesis of methoxybenzoic acids from their corresponding chlorobenzoic acid precursors by reacting them with sodium methoxide in a suitable solvent. google.comgoogle.com

Williamson Ether Synthesis : This classic method involves the methylation of a phenol (B47542) (a hydroxy-substituted aromatic ring). The phenol is first deprotonated with a base (like KOH or NaH) to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). google.com This is a widely used method for preparing aryl methoxides. wikipedia.org

Method Reactants Advantages Limitations
Nucleophilic Aromatic Substitution Halogenated Aromatic, Sodium Methoxide google.comGood for electron-deficient rings; uses readily available halides.Requires activated aromatic ring; harsh conditions may be needed.
Williamson Ether Synthesis Phenol, Base, Methylating Agent (e.g., CH₃I) google.comGeneral and widely applicable; works well for electron-rich rings.Requires a phenolic precursor; methylating agents can be toxic.

Advanced Synthetic Transformations and Site-Specific Functionalization

Once the core structure of this compound is assembled, its functional groups can be further modified.

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to many other functionalities. Esterification, the conversion of a carboxylic acid to an ester, is a common and important derivatization.

Fischer Esterification is a primary method, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and the formation of the ester is often driven to completion by removing water or using an excess of the alcohol. For example, the esterification of 4-bromo-2-methylbenzoic acid is achieved by reacting it with methanol (B129727) under the catalysis of sulfuric acid to generate the corresponding methyl ester. google.com

Other methods for esterification are available, particularly for substrates that are sensitive to strong acids.

Esterification Method Reagents Description
Fischer Esterification Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) google.comAcid-catalyzed equilibrium reaction. Reversible.
Reaction with Diazomethane Diazomethane (CH₂N₂)Forms methyl esters rapidly and quantitatively at room temperature. Diazomethane is toxic and explosive.
SN2 reaction with Alkyl Halides Carboxylate Salt, Alkyl Halide (e.g., R-I)The carboxylic acid is first converted to its conjugate base (a carboxylate), which then acts as a nucleophile.
Steglich Esterification Alcohol, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)A mild method that proceeds via an activated acyl intermediate.

These derivatization reactions expand the synthetic utility of this compound, allowing for its incorporation into more complex molecules.

Methoxy Group Manipulations and Modifications

The methoxy group (-OCH₃) is a common functional moiety in organic synthesis, and its manipulation, primarily through cleavage to a hydroxyl group, is a key transformation. This demethylation process converts the aryl methyl ether into a phenol, significantly altering the molecule's electronic properties and providing a new site for functionalization.

Ether Cleavage Reactions: The cleavage of aryl methyl ethers is typically achieved under strong acidic conditions or with specific Lewis acids. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction generally involves the protonation of the ether oxygen, making it a better leaving group, followed by a nucleophilic attack on the methyl carbon. masterorganicchemistry.comrsc.org

Common reagents used for this purpose include:

Boron Tribromide (BBr₃): This is one of the most effective reagents for cleaving aryl ethers at or below room temperature. mdma.chorganic-chemistry.org The reaction proceeds via a complex formed between the boron atom and the ether oxygen, followed by the cleavage of the methyl C-O bond. mdma.ch It is advisable to use one mole of BBr₃ per ether group. mdma.ch

Hydrogen Halides (HBr or HI): Strong acids like hydrogen bromide and hydrogen iodide can cleave ethers, often requiring elevated temperatures. mdma.ch The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on the methyl group. masterorganicchemistry.com

Aluminum Halides (AlCl₃): Lewis acids such as aluminum chloride can also be employed for regioselective demethylation, particularly in polymethoxy compounds. google.com

The choice of reagent can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions. For 2-methoxybenzoic acid, an intramolecular protonation of the methoxy oxygen via a six-membered ring intermediate can accelerate the demethylation process, a factor that could be relevant for the subject compound. rsc.org

Interactive Table: Reagents for Methoxy Group Cleavage

Reagent Typical Conditions Mechanism Notes
Boron Tribromide (BBr₃) Inert solvent (e.g., CH₂Cl₂), low temperature Lewis acid-assisted cleavage Highly effective, often used for sensitive substrates. mdma.ch
Hydrogen Bromide (HBr) Acetic acid, reflux Sₙ2 after protonation Forcing conditions may be required. mdma.ch
Hydrogen Iodide (HI) Aqueous solution, heat Sₙ2 after protonation Strong acid, effective but can be harsh. masterorganicchemistry.com
Aluminum Chloride (AlCl₃) Inert solvent, heat Lewis acid-assisted cleavage Useful for regioselective demethylation. google.com

Bromine Atom Functionalization via Cross-Coupling and Other Catalytic Reactions

The bromine atom on the aromatic ring of this compound serves as an excellent handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecules. wikipedia.org

Suzuki-Miyaura Coupling: This reaction creates a C-C bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura reaction is widely used due to its mild conditions, low toxicity of reagents, and high functional group tolerance. organic-chemistry.orgnih.gov For substrates like bromobenzoic acids, the reaction can often be performed in aqueous media, enhancing its green credentials. rsc.orgarkat-usa.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.org This method is particularly useful for synthesizing substituted styrenes and other vinylated aromatic compounds. The reaction requires a palladium catalyst and a base. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It provides a direct route to synthesize aryl amines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.org The catalyst system typically consists of a palladium source and a specialized phosphine (B1218219) ligand. researchgate.netacs.org

Interactive Table: Cross-Coupling Reactions for Bromine Functionalization

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura Organoboron compound (e.g., R-B(OH)₂) C-C Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., K₂CO₃) wikipedia.orgorganic-chemistry.org
Heck Alkene (e.g., Styrene) C-C Pd catalyst (e.g., Pd(OAc)₂), base (e.g., NEt₃) organic-chemistry.org
Buchwald-Hartwig Amine (R₂NH) C-N Pd catalyst, phosphine ligand (e.g., BINAP, Josiphos), base (e.g., NaOt-Bu) wikipedia.orgorganic-chemistry.org

Methyl Group Transformations (e.g., Benzylic Halogenation)

The methyl group attached to the benzene ring is also amenable to chemical modification. Its position ortho to the carboxylic acid and meta to the bromine and methoxy groups allows for transformations that can introduce new functionalities.

Benzylic Halogenation: The benzylic position is susceptible to free-radical halogenation. Using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), the methyl group can be converted to a bromomethyl group (-CH₂Br). This new functional group is a versatile electrophile, readily participating in nucleophilic substitution reactions to introduce a variety of other groups (e.g., -OH, -CN, -OR).

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the methyl group. Depending on the reaction conditions, this oxidation can be controlled. While harsh conditions would lead to the formation of a second carboxylic acid group, it is possible with suitable reagents to stop the oxidation at the aldehyde stage. ncert.nic.in This converts the methyl group into a formyl group (-CHO), a valuable functional group for subsequent reactions like reductive amination or Wittig reactions.

Catalytic Systems and Reaction Conditions for Synthesis Optimization

Optimizing the synthesis and subsequent functionalization of substituted benzoic acids like this compound is crucial for maximizing yield, minimizing byproducts, and ensuring process efficiency. The choice of catalytic system and reaction parameters plays a pivotal role.

For cross-coupling reactions, key optimization parameters include:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand, can dramatically affect reaction outcomes. organic-chemistry.org Sterically hindered and electron-rich ligands often improve catalytic activity, especially for challenging substrates. wikipedia.org

Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction. wikipedia.org Its strength and solubility can influence reaction rates and yields.

Solvent: The solvent system (e.g., toluene, dioxane, THF, or aqueous mixtures) affects the solubility of reactants and the stability of catalytic intermediates. wikipedia.org

Temperature: Temperature control is vital for balancing reaction rate with catalyst stability and selectivity. Microwave irradiation has been explored as a way to shorten reaction times. researchgate.net

A systematic screening of these variables is often necessary to identify the optimal conditions for a specific transformation. researchgate.netnih.gov For instance, in Suzuki-Miyaura couplings, catalyst loading, choice of base, and solvent are frequently adjusted to achieve high yields. nih.govnih.gov

Principles of Sustainable Chemistry in the Preparation of Substituted Benzoic Acids

The principles of sustainable or "green" chemistry are increasingly important in modern chemical synthesis to reduce environmental impact. wjpmr.com The preparation of substituted benzoic acids can be made more sustainable by adhering to these principles.

Key green chemistry principles applicable to this context include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste is a primary goal. wjpmr.combrazilianjournals.com.br

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. wjpmr.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents, or performing reactions under solvent-free conditions. brazilianjournals.com.brmdpi.com The use of water as a solvent for Suzuki couplings is a prime example. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. brazilianjournals.com.br

Use of Renewable Feedstocks: Sourcing starting materials from renewable biomass, such as lignin, instead of petroleum-based feedstocks, offers a sustainable pathway to aromatic compounds like benzoic acid. rsc.orgescholarship.org

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents, as it reduces waste. wjpmr.com The palladium-catalyzed cross-coupling reactions are excellent examples of this principle in action.

Applying these principles, for example by using water as a solvent, employing highly efficient and recyclable catalysts, and deriving starting materials from biomass, can significantly improve the sustainability profile of synthesizing and modifying complex molecules like this compound. mdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of "this compound" is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group, the methoxy group, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. A Certificate of Analysis for this compound has confirmed that its ¹H NMR spectrum is consistent with its structure, although the specific data was not provided.

The aromatic region is expected to show two doublets, corresponding to the two adjacent protons on the benzene ring. The proton at the C4 position, being flanked by a bromine atom and a carbon, would appear at a different chemical shift than the proton at the C5 position, which is adjacent to the bromine and the carbon bearing the methoxy group. The coupling between these two adjacent protons would result in a characteristic doublet for each, with a coupling constant (J) typical for ortho-coupling in aromatic systems.

The methyl group protons attached to C2 are expected to appear as a singlet in the upfield region of the spectrum. Similarly, the methoxy group protons at C6 will also present as a singlet. The carboxylic acid proton is anticipated to be a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) Hz
H4 7.0 - 7.5 d 8.0 - 9.0
H5 6.8 - 7.2 d 8.0 - 9.0
OCH₃ 3.8 - 4.0 s N/A
CH₃ 2.2 - 2.5 s N/A
COOH 10.0 - 13.0 br s N/A

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For "this compound," nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid group is expected to appear at the most downfield region of the spectrum. The aromatic carbons will have chemical shifts in the range of 110-160 ppm, with their exact positions influenced by the substituents. The carbon atom attached to the bromine (C3) will be influenced by the halogen's electronegativity. The carbons attached to the oxygen of the methoxy group (C6) and the methyl group (C2) will also have characteristic chemical shifts. The methyl and methoxy carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Predicted Chemical Shift (ppm)
C1 130 - 135
C2 135 - 140
C3 115 - 120
C4 130 - 135
C5 110 - 115
C6 155 - 160
COOH 165 - 175
OCH₃ 55 - 60
CH₃ 15 - 20

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

While specific 2D NMR data for this compound is not publicly available, these techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the adjacent aromatic protons (H4 and H5) through the presence of a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the methyl and methoxy groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal long-range (two or three-bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons and the aromatic carbons C1, C2, and C3, and between the methoxy protons and the C6 carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry would provide the exact mass of "this compound." The calculated exact mass for the molecular formula C₉H₉BrO₃ is approximately 243.9735 g/mol . HRMS can measure this mass with high precision, confirming the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to assess the purity of a compound and confirm its identity.

GC-MS: For a compound like "this compound," derivatization to a more volatile ester form might be necessary for GC-MS analysis. This technique would separate the compound from any impurities, and the subsequent mass spectrum of the pure compound would provide its molecular weight and fragmentation pattern, further confirming its identity.

LC-MS: LC-MS is well-suited for the analysis of carboxylic acids without the need for derivatization. The liquid chromatograph would separate the compound, and the mass spectrometer would provide mass information, confirming the molecular weight of the eluting peak. This is a powerful method for purity assessment and identity confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The key functional groups in this compound include a carboxylic acid group (-COOH), a methoxy group (-OCH₃), a methyl group (-CH₃), and a substituted aromatic ring. The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form common for carboxylic acids in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong band around 1700 cm⁻¹. The C-O stretching of the carboxylic acid and the methoxy group would likely produce strong bands in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 700-500 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid (dimer) 3300-2500 Broad, Strong
C-H Stretch (aromatic) Aromatic Ring > 3000 Medium
C-H Stretch (aliphatic) Methyl, Methoxy 2950-2850 Medium
C=O Stretch Carboxylic Acid ~1700 Strong
C=C Stretch Aromatic Ring 1600-1450 Medium-Strong
C-O Stretch Carboxylic Acid, Methoxy 1300-1000 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light typically promotes π → π* transitions in the benzene ring. The substitution pattern on the ring influences the wavelength of maximum absorption (λmax).

Based on data for related compounds such as 3-methylbenzoic acid and 4-methoxybenzoic acid, this compound is expected to exhibit strong absorption bands in the UV region. The presence of the carboxyl, methoxy, and bromo substituents, which are auxochromes, is likely to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The electronic spectrum of benzoic acid derivatives is often characterized by a strong band around 230 nm and a weaker, more structured band around 270-280 nm.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Electronic Transition Chromophore Predicted λmax (nm)
π → π* Substituted Benzene Ring ~230-240

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported, the solid-state structures of numerous other substituted benzoic acids have been extensively studied. A recurring and highly stable structural motif in the crystal packing of benzoic acids is the formation of centrosymmetric hydrogen-bonded dimers. nih.gov

Table 3: Expected X-ray Crystallography Parameters for this compound based on Analogous Structures

Parameter Expected Value/Feature
Crystal System Likely Monoclinic or Orthorhombic
Space Group Often centrosymmetric (e.g., P2₁/c, C2/c)
Key Supramolecular Motif Centrosymmetric O-H···O hydrogen-bonded dimers (R²₂(8))

Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a chemical compound and for analyzing its composition in mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used for this purpose.

For a non-volatile and moderately polar compound like this compound, reverse-phase HPLC (RP-HPLC) would be a suitable method for purity analysis. In RP-HPLC, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water (often with an acid modifier like trifluoroacetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected by a UV detector, likely set at one of its absorption maxima.

Gas chromatography could also be employed, but it would likely require derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) to prevent peak tailing and improve chromatographic performance. The analysis would be performed on a capillary column with a suitable stationary phase, and detection would typically be achieved using a flame ionization detector (FID) or a mass spectrometer (GC-MS). The purity of the compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.

Table 4: General Chromatographic Conditions for the Analysis of this compound

Technique Column Type Mobile Phase/Carrier Gas Detection
HPLC Reverse-phase (e.g., C18) Gradient of Water (with 0.1% TFA) and Acetonitrile/Methanol UV (e.g., at λmax)

Mechanistic Investigations and Chemical Reactivity Studies

Reaction Kinetics and Thermodynamic Parameters Governing Transformations

Quantitative kinetic and thermodynamic parameters such as rate constants (k), activation energies (Ea), and reaction enthalpies (ΔH) for transformations involving 3-Bromo-6-methoxy-2-methylbenzoic acid are not readily found in published studies. However, a qualitative analysis based on the electronic nature of its substituents allows for predictions regarding its reactivity in various reactions.

Table 1: Predicted Influence of Substituents on Reaction Parameters for Electrophilic Aromatic Substitution

Substituent Electronic Effect Influence on Ring Predicted Effect on Activation Energy (Ea) Predicted Effect on Reaction Rate
-OCH₃ (Methoxy) Strongly Electron-Donating (Resonance) Activating Lowers Ea Increases Rate
-CH₃ (Methyl) Weakly Electron-Donating (Inductive) Activating Lowers Ea Increases Rate
-Br (Bromo) Electron-Withdrawing (Inductive) / Weakly Donating (Resonance) Deactivating Raises Ea Decreases Rate

Detailed Mechanistic Pathways of Key Aromatic Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. lumenlearning.commsu.edu The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. masterorganicchemistry.com The first step, the attack of the aromatic ring on the electrophile (E⁺), is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The second step is the rapid removal of a proton from the carbocation intermediate by a base, which restores aromaticity. lumenlearning.com

General Mechanism:

Step 1 (Rate-Determining): The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺). This forms the positively charged Wheland intermediate, which is stabilized by resonance.

Step 2 (Fast): A base in the reaction mixture removes the proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system. msu.edu

For this compound, the regiochemical outcome of EAS reactions is governed by the directing effects of the existing substituents (see Section 4.3).

Nucleophilic aromatic substitution (NAS) involves the displacement of a leaving group on an aromatic ring by a nucleophile. byjus.com This reaction is less common than EAS and generally requires specific conditions. libretexts.org

There are two primary mechanisms for NAS:

SₙAr (Addition-Elimination) Mechanism: This pathway is favored when strong electron-withdrawing groups (like -NO₂) are positioned ortho or para to a good leaving group (like a halogen). libretexts.org The mechanism involves a two-step process:

Step 1: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate called a Meisenheimer complex. libretexts.orgnih.gov

Step 2: The leaving group is expelled, and the aromaticity of the ring is restored. For this compound, the bromine atom could serve as a leaving group. However, the ring is not substituted with powerful electron-withdrawing groups ortho or para to the bromine; in fact, it has electron-donating methoxy (B1213986) and methyl groups, which would destabilize the negative charge of the Meisenheimer complex. Therefore, the SₙAr mechanism is expected to be highly unfavorable under standard conditions.

Elimination-Addition (Benzyne) Mechanism: This mechanism can occur under very strong basic conditions (e.g., NaNH₂) and does not require activation by electron-withdrawing groups. It proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com Given the presence of acidic protons (on the carboxylic acid group) and multiple ring protons, forcing this reaction could lead to a mixture of products.

The carboxylic acid functional group undergoes a variety of well-established reactions.

Fischer Esterification: This is the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester. The mechanism involves:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group, regenerating the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Conversion to Acyl Chlorides: Carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂). The mechanism involves the carboxylic acid's hydroxyl group acting as a nucleophile, attacking the sulfur atom of SOCl₂, followed by the elimination of chloride and subsequent collapse of an intermediate to form the acyl chloride, sulfur dioxide, and hydrogen chloride.

Amide Formation: While direct reaction with an amine is possible, it is often inefficient. A more common approach involves first converting the carboxylic acid to a more reactive derivative (like an acyl chloride) and then reacting it with an amine.

Influence of Substituents on Aromatic Ring Reactivity and Regioselectivity

The position of a new substituent in an EAS reaction is determined by the existing groups on the ring. libretexts.org Substituents are classified as either activating or deactivating and as ortho/para-directing or meta-directing. libretexts.org

-OCH₃ (Methoxy): A strongly activating group due to its ability to donate electron density via resonance (+R effect), which outweighs its inductive electron withdrawal (-I effect). It is a powerful ortho, para-director.

-CH₃ (Methyl): A weakly activating group that donates electron density through induction (+I effect). It is an ortho, para-director.

-Br (Bromo): A deactivating group because its strong inductive withdrawal (-I effect) overrides its weaker resonance donation (+R effect). Despite being deactivating, it is an ortho, para-director because the resonance donation stabilizes the Wheland intermediate more effectively for ortho and para attack. libretexts.org

-COOH (Carboxylic Acid): A strongly deactivating group due to its strong electron-withdrawing inductive and resonance effects (-I, -R). It is a meta-director.

Regioselectivity Analysis: In this compound, the directing effects are in competition.

The powerful ortho, para-directing methoxy group is at position 6. Its ortho positions are 1 (occupied by -COOH) and 5. Its para position is 3 (occupied by -Br).

The ortho, para-directing methyl group is at position 2. Its ortho positions are 1 (-COOH) and 3 (-Br). Its para position is 5.

The ortho, para-directing bromo group is at position 3. Its ortho positions are 2 (-CH₃) and 4. Its para position is 6 (-OCH₃).

The meta-directing carboxylic acid group is at position 1. Its meta positions are 3 (-Br) and 5.

The most powerful activating group, the methoxy group, will exert the strongest influence. It strongly activates position 5 (ortho to it). The methyl group also directs to position 5 (para to it). The carboxylic acid also directs to position 5 (meta to it). Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C-5 position , which is the only unsubstituted carbon and is activated by the strongest directing groups.

Table 2: Summary of Substituent Directing Effects

Substituent Position Type Directing Influence
-COOH 1 Deactivating meta (to positions 3 & 5)
-CH₃ 2 Activating ortho, para (to positions 1, 3, & 5)
-Br 3 Deactivating ortho, para (to positions 2, 4, & 6)
-OCH₃ 6 Activating ortho, para (to positions 1, 3, & 5)

| Predicted Site of EAS | 5 | | Consensus position for attack |

Computational Chemistry and Advanced Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are used to determine the electronic structure of molecules, providing a basis for calculating a wide range of molecular properties. For 3-Bromo-6-methoxy-2-methylbenzoic acid, a DFT study would typically involve selecting a functional (such as B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. This approach can be used to predict the molecule's geometry, vibrational frequencies, dipole moment, and electronic properties. However, a specific DFT study providing these detailed properties for this compound is not available in the searched literature.

Geometry Optimization and Conformational Energy Landscape Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process minimizes the energy of the structure, providing precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the preferred orientations of the carboxylic acid, methoxy (B1213986), and methyl groups relative to the benzene (B151609) ring.

A conformational energy landscape analysis would explore various possible spatial arrangements (conformers) of the molecule and their relative energies. This analysis helps identify the most stable conformer(s) and the energy barriers for rotation around single bonds. Detailed research findings from a geometry optimization or conformational analysis specific to this compound were not located.

Electronic Structure and Bonding Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. While this analysis is standard in computational studies, specific calculated values for the HOMO, LUMO, and the energy gap for this compound are not present in the available literature.

Table 1: Illustrative Data Table for HOMO-LUMO Energy Analysis

Parameter Energy (eV)
HOMO Data Not Available
LUMO Data Not Available

This table is for illustrative purposes only, as specific data for the target compound could not be found.

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, one would expect negative potential around the oxygen atoms and positive potential near the acidic hydrogen of the carboxyl group. However, a specific MEP map for this compound has not been published in the searched sources.

Solvent Effects on Electronic Structure and Reactivity Parameters (e.g., Polarizable Continuum Model (PCM))

The properties and reactivity of a molecule can change significantly in the presence of a solvent. The Polarizable Continuum Model (PCM) is a computational method that simulates the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. Performing calculations with a PCM allows researchers to understand how a solvent might alter the electronic structure, conformational stability, and reactivity parameters of a solute. A computational study applying the PCM or similar solvent models to this compound could not be located in the scientific literature.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Carbon
Hydrogen
Oxygen

Vibrational Frequency Calculations and Spectral Predictions for Experimental Validation

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, serving to predict the infrared (IR) and Raman spectra of a molecule. These predictions are invaluable for interpreting and validating experimental spectroscopic data. The process typically involves geometry optimization of the molecule's structure to find its lowest energy conformation, followed by frequency calculations at the same level of theory.

For aromatic carboxylic acids, density functional theory (DFT) methods, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide reliable predictions of vibrational modes. The resulting calculated spectrum can be compared with an experimental spectrum to confirm the molecular structure and to assign specific vibrational modes to observed spectral bands.

Key vibrational modes for this compound that would be of interest include:

O-H stretch: From the carboxylic acid group, typically appearing as a broad band in the IR spectrum.

C=O stretch: Also from the carboxylic acid, a strong, sharp absorption.

C-O stretch: Associated with the carboxylic acid and the methoxy group.

Aromatic C-H and C=C stretches: Characteristic of the benzene ring.

C-Br stretch: Typically found in the lower frequency region of the spectrum.

Vibrations of the methyl and methoxy groups: Including stretching and bending modes.

As of the latest literature surveys, a detailed theoretical and experimental vibrational analysis specifically for this compound has not been published. However, the established methodologies from studies on similar substituted benzoic acids provide a clear framework for how such an analysis would be performed to achieve a high degree of correlation between theoretical predictions and experimental results.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods are instrumental in the rational design of new NLO materials by predicting the key properties that govern their performance. The NLO response of a molecule is determined by its hyperpolarizability.

The first-order hyperpolarizability (β) is a key parameter for second-order NLO materials. DFT calculations can be employed to compute the electric dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β) of a molecule. For a molecule like this compound, the presence of substituent groups with varying electronic properties (electron-withdrawing bromine and carboxylic acid, electron-donating methoxy group) on the π-conjugated benzene ring is a structural feature that can lead to enhanced NLO properties. The intramolecular charge transfer between these groups can significantly increase the hyperpolarizability.

While specific computational studies on the NLO properties of this compound are not currently available in the public domain, research on other substituted benzene derivatives has shown that theoretical calculations can effectively screen for promising NLO candidates. Such studies would typically report the computed values for the dipole moment and hyperpolarizability tensors.

Table 1: Hypothetical Data Table for NLO Property Prediction This table is illustrative of how data would be presented if a computational study were available. The values are not based on actual calculations for the specified compound.

ParameterCalculated Value
Dipole Moment (μ)Data Not Available
Mean Polarizability (α)Data Not Available
First Hyperpolarizability (β)Data Not Available

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are crucial in fields like drug discovery and materials science for predicting the behavior of new, untested molecules.

A QSAR/QSPR study of analogues of this compound would involve a series of structurally related compounds. The goal would be to develop a mathematical model that relates variations in their structure to a specific activity or property. For instance, a QSAR model might explore the relationship between structural features and antimicrobial activity, while a QSPR model could predict a physical property like acidity (pKa).

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Selection: A diverse set of analogues with known experimental data for the property of interest is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analogue. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological: Describing the connectivity of atoms (e.g., molecular connectivity indices).

Electronic: Related to the electron distribution (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Steric/Geometrical: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that links a subset of the calculated descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For analogues of this compound, relevant descriptors would likely include those that capture the electronic effects of the bromo, methoxy, and methyl substituents, as well as descriptors for lipophilicity (like logP) and molecular shape. Studies on other substituted benzoic acids have successfully used such descriptors to model properties ranging from toxicity to inhibitory activity against specific enzymes. nih.govnih.gov For example, the acidity of substituted benzoic acids has been shown to correlate well with quantum chemical parameters like atomic charges on the carboxylic acid group.

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Key Precursor for the Synthesis of Diverse Pharmacologically Relevant Scaffolds

In the realm of medicinal chemistry, the development of novel molecular frameworks is crucial for the discovery of new therapeutic agents. The structure of 3-Bromo-6-methoxy-2-methylbenzoic acid makes it an attractive starting material for the synthesis of diverse pharmacologically relevant scaffolds. The carboxylic acid can be readily converted into amides, esters, and other functional groups, which are common features in many drug molecules. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures.

The interplay of the methoxy (B1213986) and methyl groups can influence the electronic and steric properties of the molecule, potentially leading to favorable interactions with biological targets. Although specific examples of blockbuster drugs derived directly from this compound are not widely documented, its potential as a precursor is recognized by chemical suppliers who list it as a building block for research and development in the pharmaceutical industry.

Building Block for the Development of Advanced Agrochemicals

The search for new and effective agrochemicals, such as herbicides, insecticides, and fungicides, is a continuous effort to ensure global food security. Substituted benzoic acid derivatives have historically played a significant role in this field. The structural elements of this compound are pertinent to the design of new agrochemical candidates.

Integration into Materials Science for Functional Compound Synthesis

The unique combination of functional groups in this compound also opens doors for its application in materials science, particularly in the synthesis of functional organic materials.

Precursor in Polymer Chemistry and Functional Coatings

In polymer chemistry, monomers with specific functional groups are required to create polymers with desired properties. The carboxylic acid group of this compound allows it to be incorporated into polyester (B1180765) and polyamide backbones. The bromine atom can be utilized for post-polymerization modification, enabling the grafting of other molecules onto the polymer chain to create functional coatings with properties such as flame retardancy, altered surface energy, or specific reactivity.

Building Block for Advanced Dyes, Pigments, and Optical Materials

The aromatic nature of this compound makes it a potential core structure for the synthesis of novel dyes and pigments. Through chemical modifications, particularly at the bromine and carboxylic acid positions, the electronic properties of the molecule can be tuned to absorb and emit light at specific wavelengths. This could lead to the development of new colorants for various applications, as well as functional materials for optical data storage, organic light-emitting diodes (OLEDs), and other optoelectronic devices.

Utility in the Synthesis of Complex Natural Product Analogs and Biologically Inspired Molecules

The total synthesis of complex natural products is a significant challenge in organic chemistry that often requires versatile and highly functionalized building blocks. While there are no prominent examples in the scientific literature of the direct use of this compound in the total synthesis of a major natural product, its structural relative, 2-methoxy-6-methylbenzoic acid, has been successfully employed as a starting material in the asymmetric total synthesis of (-)-panacene, a marine natural product. This successful application highlights the potential of this class of substituted benzoic acids as valuable starting points for the stereocontrolled synthesis of intricate molecular targets. The additional bromine atom in this compound could offer alternative synthetic strategies for accessing complex natural product analogs.

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The design of host molecules that can selectively bind to guest molecules is a key area of this field. The functional groups on this compound, including the carboxylic acid and the aromatic ring, can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking. This makes it a candidate for incorporation into larger supramolecular assemblies, such as macrocycles or molecular cages, designed for specific recognition and binding of guest molecules. Such host-guest systems have potential applications in areas like sensing, catalysis, and drug delivery.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-6-methoxy-2-methylbenzoic acid in laboratory settings?

  • Methodological Answer : A common approach involves bromination of pre-functionalized benzoic acid derivatives under controlled conditions. For example, flow chemistry techniques (as used for structurally similar x-bromo-y-formylbenzoic acids) can enhance reaction efficiency by optimizing temperature and residence time, reducing side reactions . Alternative routes may involve Suzuki-Miyaura cross-coupling or electrophilic aromatic substitution, leveraging the bromine atom’s reactivity. Ensure inert atmospheres (e.g., N₂ or Ar) to prevent dehalogenation.

Q. How can the purity of this compound be validated?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity, using a C18 reverse-phase column and acetonitrile/water mobile phase. Complement with ¹H-NMR (in DMSO-d₆ or CDCl₃) to confirm structural integrity: expect signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and carboxylic acid proton (broad ~δ 12 ppm) . Mass spectrometry (ESI-MS) can further verify molecular ion peaks (m/z ≈ 259 for [M+H]⁺).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Identify substituent positions via coupling patterns (e.g., para-methoxy groups split aromatic protons).
  • IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3300 cm⁻¹), C=O (~1680–1700 cm⁻¹), and C-Br (~550–650 cm⁻¹).
  • X-Ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction using SHELXL software is ideal .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound be resolved?

  • Methodological Answer : Use SHELXL’s twin refinement module to model twinned crystals, particularly if the compound crystallizes in non-centrosymmetric space groups. Apply the Hooft parameter or Flack x parameter to address chirality ambiguities. Pair with density functional theory (DFT)-optimized molecular geometries to cross-validate bond lengths/angles . For high-resolution data, multipole refinement (e.g., via Hirshfeld atom refinement) may improve electron density maps.

Q. What mechanistic insights explain the regioselectivity challenges in functionalizing this compound?

  • Methodological Answer : The methoxy group’s electron-donating nature directs electrophilic substitution to the para position, while steric hindrance from the methyl group limits reactivity at the ortho site. Computational studies (e.g., DFT calculations of Fukui indices) can predict reactive sites. Experimentally, kinetic vs. thermodynamic control can be probed by varying reaction temperatures: lower temps favor kinetic (sterically accessible) products, while higher temps may shift to thermodynamic (electronically favored) pathways .

Q. How do substituent electronic effects influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The bromine atom’s electronegativity enhances oxidative addition efficiency in Pd(0)-catalyzed reactions (e.g., Suzuki couplings). However, the electron-donating methoxy group may reduce the aryl halide’s electrophilicity, requiring ligand optimization (e.g., SPhos or XPhos ligands) to enhance catalytic activity. Monitor reaction progress via GC-MS or in situ IR to identify intermediates and optimize conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer : Systematically test solubility in aprotic (e.g., DMSO, THF) vs. protic (e.g., MeOH, H₂O) solvents under controlled temperatures (25°C, 40°C). Use dynamic light scattering (DLS) to detect aggregation, which may falsely indicate low solubility. Compare with logP predictions (e.g., via ChemDraw or ACD/Labs) to validate experimental results. Note that acidic pH (<4) can protonate the carboxylic acid, increasing aqueous solubility .

Methodological Best Practices

  • Crystallization Tips : Recrystallize from ethanol/water mixtures to obtain high-quality single crystals.
  • Reaction Scale-Up : Use flow reactors to maintain consistency in exothermic bromination steps .
  • Data Reproducibility : Report detailed NMR acquisition parameters (e.g., pulse sequences, relaxation delays) to enable cross-lab validation.

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3-Bromo-6-methoxy-2-methylbenzoic acid
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Reactant of Route 2
3-Bromo-6-methoxy-2-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.